ethyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
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Overview
Description
Ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate is a heterotricyclic compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by its unique arrangement of benzoxepin and dimethylamino groups, which contribute to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a benzoxepin derivative with a dimethylamino propylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives .
Scientific Research Applications
Ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various conditions.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[11-[3-(dimethylamino)propylidene]-6H-benzo cbenzoxepin-2-yl]acetic acid : A closely related compound with similar structural features .
- (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid methyl ester : Another similar compound used in various chemical applications .
Uniqueness
Ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C23H27NO3 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
InChI |
InChI=1S/C23H27NO3/c1-4-26-23(25)15-17-11-12-22-21(14-17)20(10-7-13-24(2)3)19-9-6-5-8-18(19)16-27-22/h5-6,8-12,14H,4,7,13,15-16H2,1-3H3/b20-10- |
InChI Key |
CTPMOZRLWGCTTL-JMIUGGIZSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |
Origin of Product |
United States |
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